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Abstract: This technical guide provides a comprehensive overview of 3',5'-Difluorobiphenyl-4-
carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry
and materials science. This document details its chemical and physical properties, provides a
validated synthesis protocol, and explores its current and potential applications, supported by
spectroscopic data and an in-depth discussion of its relevance in modern research.

Core Molecular Attributes

3',5'-Difluorobiphenyl-4-carboxylic acid, systematically named 4-(3,5-difluorophenyl)benzoic
acid, is a biphenyl carboxylic acid distinguished by two fluorine atoms on the 3' and 5' positions
of one of the phenyl rings. This specific fluorination pattern imparts unique electronic and
conformational properties to the molecule, making it a valuable building block in the design of
novel compounds.

Table 1: Key Chemical and Physical Properties
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Property

Value

Source(s)

Molecular Formula

C13HsF202

[1]

Molecular Weight

234.20 g/mol

[1]

IUPAC Name

4-(3,5-difluorophenyl)benzoic
acid

[1]

CAS Number

350682-84-7

[1]

Appearance

White to off-white solid
(predicted)

General knowledge

Melting Point

Experimentally determined
values are not consistently
reported in publicly available
literature. However, similar
biphenyl carboxylic acids
exhibit melting points well
above 200°C. For example, 4'-
Fluorobiphenyl-4-carboxylic
acid has a melting point of
235.0-246.0°C.[2]

Solubility

Generally soluble in organic
solvents like DMSO, DMF, and
methanol. Poorly soluble in
water.

General chemical principles

Chemical Structure:

Caption: Chemical structure of 3',5'-Difluorobiphenyl-4-carboxylic acid.

Synthesis and Spectroscopic Characterization

The synthesis of 3',5'-Difluorobiphenyl-4-carboxylic acid is most effectively achieved via a

Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its

high yields and tolerance of a wide range of functional groups.[3][4][5][6]
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Experimental Protocol: Suzuki-Miyaura Coupling

4-Bromobenzoic acid
G,S-Difluorophenylboronic aci(a
( Pd Catalyst (e.g., Pd(PPhs)a) )—»

( Base (e.g., K2CO3) ) /

(Solvent (e.g., Tquene/EthanoI/\NaterD

Heat/Stir

3',5'-Difluorobiphenyl-4-carboxylic acid

Click to download full resolution via product page
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Step-by-Step Methodology:

e Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq), 3,5-
difluorophenylboronic acid (1.2 eq), a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base, typically potassium
carbonate (2.0 eq).

e Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and
water (e.g., 4:1:1 ratio). Degassing is crucial to prevent the oxidation of the palladium

catalyst.

o Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and stir under
an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by
thin-layer chromatography (TLC).
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o Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with
1M HCI to a pH of approximately 2-3. This protonates the carboxylate salt to the carboxylic
acid, causing it to precipitate.

« Purification: Filter the precipitate and wash with water to remove inorganic salts. The crude
product can be further purified by recrystallization from a suitable solvent system, such as
ethanol/water, to yield the desired 3',5'-Difluorobiphenyl-4-carboxylic acid as a solid.

Spectroscopic Data (Predicted):

While a comprehensive, experimentally verified set of spectra for this specific compound is not
readily available in public databases, the expected spectroscopic features can be predicted
based on its structure and data from analogous compounds.

e 1H NMR: The spectrum is expected to show complex multiplets in the aromatic region (7.0-
8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the
protons on the difluorophenyl ring will exhibit a doublet and a triplet pattern due to fluorine
coupling. The acidic proton of the carboxylic acid will appear as a broad singlet at a
downfield chemical shift (>10 ppm).

e 13C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon of the
carboxylic acid will be the most downfield signal (around 165-175 ppm). The fluorinated
carbons will show characteristic splitting patterns due to C-F coupling.

e 19F NMR: This spectrum will show a single resonance for the two equivalent fluorine atoms,
likely in the range of -100 to -140 ppm (relative to CFCls).[7][8]

o FT-IR: The infrared spectrum will be characterized by a very broad O-H stretching band from
approximately 2500-3300 cm™1, which is typical for a hydrogen-bonded carboxylic acid
dimer.[9][10] A strong, sharp absorption corresponding to the C=0 stretch of the carbonyl
group will be present between 1680-1710 cm~1.[5][9][11]

e Mass Spectrometry: The mass spectrum will show a molecular ion peak (M*) corresponding
to the molecular weight of the compound. Common fragmentation patterns for benzoic acids
include the loss of -OH and -COOH groups.[12][13][14]
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Applications in Research and Development

The strategic placement of fluorine atoms in organic molecules can significantly enhance their
pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[15]
The 3',5'-difluorobiphenyl moiety is a key pharmacophore in various areas of drug discovery.

3.1. Medicinal Chemistry and Drug Design:

The carboxylic acid group is a common feature in many drugs, often acting as a key interaction
point with biological targets.[16] The 3',5'-difluorobiphenyl-4-carboxylic acid scaffold can be
utilized as a starting point or a key intermediate in the synthesis of more complex drug
candidates. The fluorine atoms can modulate the pKa of the carboxylic acid and introduce
favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with
target proteins.[3] This moiety is particularly of interest in the development of inhibitors for
various enzymes and receptors implicated in diseases such as cancer, inflammation, and
metabolic disorders.[17]

3.2. Materials Science:

Biphenyl derivatives are fundamental components in the synthesis of liquid crystals.[18] The
introduction of fluorine atoms can significantly influence the mesomorphic properties, such as
the nematic phase range and dielectric anisotropy, of these materials.[19][20][21] While direct
applications of 3',5'-Difluorobiphenyl-4-carboxylic acid in liquid crystals are not widely
documented, its structural motifs are relevant to the design of new liquid crystalline materials
with tailored properties for display technologies.

Safety and Handling

3',5'-Difluorobiphenyl-4-carboxylic acid is classified as a hazardous substance. It is known
to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Handling Precautions:

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

e Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
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e Avoid contact with skin, eyes, and clothing.
¢ In case of contact, immediately flush the affected area with plenty of water.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3',5'-Difluorobiphenyl-4-carboxylic acid is a valuable and versatile building block for
researchers in both the life sciences and materials science. Its unique structural and electronic
properties, conferred by the specific fluorination pattern, make it an attractive scaffold for the
design of novel pharmaceuticals and advanced materials. The well-established Suzuki-Miyaura
coupling provides a reliable and efficient synthetic route to this compound, enabling its broader
exploration in various research and development endeavors. As the demand for sophisticated
fluorinated organic molecules continues to grow, the importance of compounds like 3',5'-
Difluorobiphenyl-4-carboxylic acid in driving innovation is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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